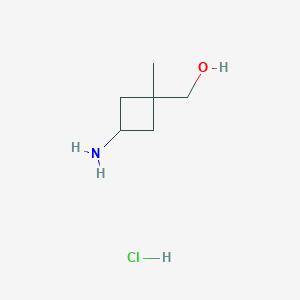

![molecular formula C20H13N3O4S B2532888 (E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 477567-05-8](/img/structure/B2532888.png)

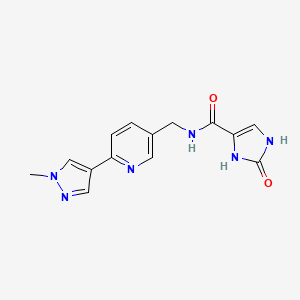

(E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a type of organic molecule that contains several functional groups, including a benzo[d]oxazole, phenyl, and thiophene group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a conjugated system, which could confer interesting electronic and optical properties. The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating and -withdrawing effects of its various substituents. For instance, the nitro group is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of intermolecular forces .Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of complex organic compounds like (E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide often involves multi-step reactions, where understanding the mechanisms and optimizing conditions are crucial. For example, compounds related to benzoxazoles and thiophenes are synthesized through dehydration of dihydro-oxazines or via reactions involving nitrosopent-1-en-4-ones, highlighting the versatility of synthetic approaches in creating molecules with specific electronic and structural features (Sainsbury, 1991).

Applications in Material Science

Certain derivatives of benzoxazoles and thiophenes, such as those found in polymethyl methacrylate-based plastic scintillators, demonstrate the potential for applications in material science, specifically in enhancing scintillation properties for radiation detection. These materials can be modified with various luminescent dyes to improve their efficiency, stability, and optical properties, showcasing the utility of complex organic molecules in advanced technological applications (Salimgareeva & Kolesov, 2005).

Chemical Safety and Toxicology

Understanding the safety and environmental impact of chemicals like acrylamide derivatives is crucial. Research in this area focuses on the chemistry, biochemistry, and safety profiles of these compounds, providing insights into their potential risks and how they can be mitigated. This includes studying their formation in food and industrial processes and evaluating their toxicological profiles to ensure safe usage and compliance with health standards (Friedman, 2003).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(E)-N-[2-(1,3-benzoxazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O4S/c24-18(11-9-13-10-12-19(28-13)23(25)26)21-15-6-2-1-5-14(15)20-22-16-7-3-4-8-17(16)27-20/h1-12H,(H,21,24)/b11-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKASYNJDHGMVCT-PKNBQFBNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2532812.png)

![N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2532813.png)

![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2532818.png)

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-4-[4-(1-methylpyrazol-4-yl)pyrimidin-2-yl]piperidine-1-carboxamide](/img/structure/B2532821.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2532825.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2532826.png)

![2-[5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidin-2-yl]sulfanylethanol](/img/structure/B2532828.png)